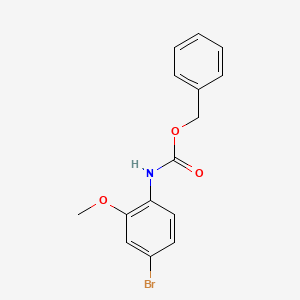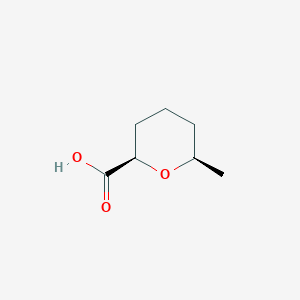
benzyl N-(4-bromo-2-methoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(4-bromo-2-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is characterized by the presence of a benzyl group, a bromine atom, and a methoxy group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-bromo-2-methoxyphenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-bromo-2-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(4-bromo-2-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenyl carbamate.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of 4-bromo-2-methoxybenzoic acid.
Reduction: Formation of benzyl N-(2-methoxyphenyl)carbamate.
Substitution: Formation of various substituted phenyl carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl N-(4-bromo-2-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines, allowing for selective reactions on other functional groups.
Biology: Investigated for its potential use in the development of enzyme inhibitors. Carbamates are known to inhibit cholinesterase enzymes, making them useful in studying enzyme kinetics and mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate. Carbamate derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of agrochemicals and pesticides. Carbamates are known for their insecticidal properties and are used in formulations to protect crops from pests.
Mecanismo De Acción
The mechanism of action of benzyl N-(4-bromo-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates inhibit enzymes by forming a covalent bond with the active site serine residue. This prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. The bromine and methoxy groups on the phenyl ring can influence the compound’s binding affinity and specificity towards different enzymes.
Comparación Con Compuestos Similares
Benzyl N-(4-bromo-2-methoxyphenyl)carbamate can be compared with other similar compounds such as:
Benzyl N-(4-bromo-3-fluorophenyl)carbamate: Similar structure but with a fluorine atom instead of a methoxy group. This substitution can affect the compound’s reactivity and biological activity.
Benzyl N-(4-bromo-2-fluorophenyl)carbamate: Another similar compound with a fluorine atom in place of the methoxy group. The presence of fluorine can enhance the compound’s stability and lipophilicity.
Benzyl N-(4-bromo-2-hydroxyphenyl)carbamate: Contains a hydroxyl group instead of a methoxy group. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methoxy groups provides a balance of electron-withdrawing and electron-donating effects, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
330792-79-5 |
|---|---|
Fórmula molecular |
C15H14BrNO3 |
Peso molecular |
336.18 g/mol |
Nombre IUPAC |
benzyl N-(4-bromo-2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H14BrNO3/c1-19-14-9-12(16)7-8-13(14)17-15(18)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) |
Clave InChI |
RXCSCONZKZKUBD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13501869.png)

![tert-butyl N-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B13501923.png)




